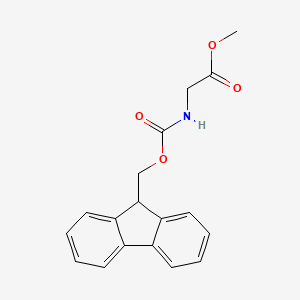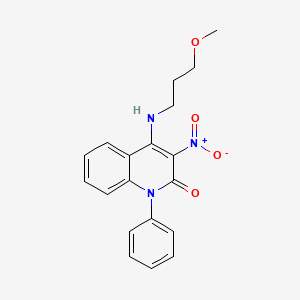
4-((3-methoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-Methoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinoline family, which is known for its diverse biological and pharmaceutical applications. The presence of functional groups such as nitro, methoxy, and amino groups makes it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-Methoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or oxime derivatives.
Reduction: The nitro group can be reduced to an amine, leading to the formation of different amine derivatives.
Substitution: The methoxypropylamino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like halides and sulfonates can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives, oximes.
Reduction Products: Amines, hydrazines.
Substitution Products: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-((3-Methoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxypropylamino group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-Methoxypropylamine: A simpler amine derivative without the quinoline core.
4-Nitroquinoline: A quinoline derivative without the methoxypropylamino group.
1-Phenylquinoline-2(1H)-one: A quinoline derivative without the nitro and methoxypropylamino groups.
Uniqueness: 4-((3-Methoxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one stands out due to its combination of functional groups, which provides unique chemical and biological properties compared to its simpler counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its complex structure and diverse reactivity make it a valuable compound for research and development.
Would you like to know more about any specific aspect of this compound?
Propiedades
IUPAC Name |
4-(3-methoxypropylamino)-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-26-13-7-12-20-17-15-10-5-6-11-16(15)21(14-8-3-2-4-9-14)19(23)18(17)22(24)25/h2-6,8-11,20H,7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIBTYPRNBAPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 2-{2-[(5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2668117.png)
![7-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2668119.png)
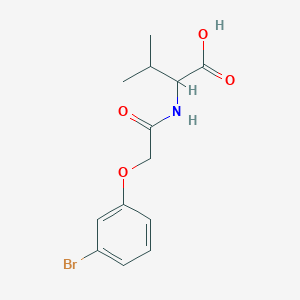
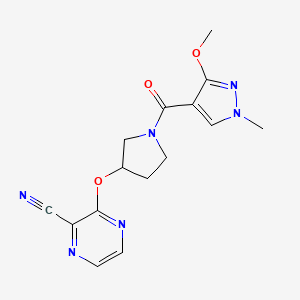
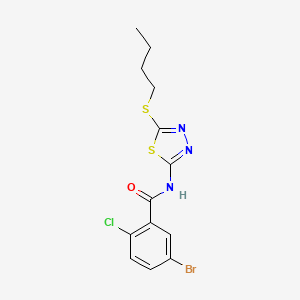
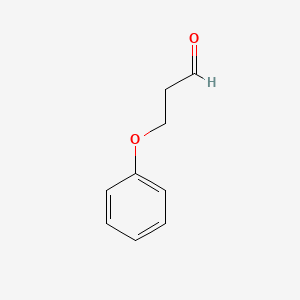
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2668127.png)
![N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE](/img/structure/B2668130.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2668134.png)
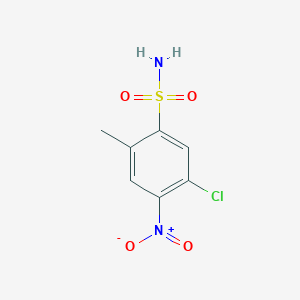
![1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE](/img/structure/B2668137.png)
![N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2668138.png)
